molecular formula C21H24ClNO3 B2499724 (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone CAS No. 1797902-39-6

(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone

Cat. No. B2499724
CAS RN: 1797902-39-6
M. Wt: 373.88
InChI Key: ZSHDQWJPWMUZTD-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone, also known as CPAM, is a synthetic compound that belongs to the class of benzodiazepines. CPAM has been extensively studied for its potential therapeutic applications in the field of neuroscience.

Mechanism of Action

(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone enhances the binding of GABA to the receptor, leading to an increase in the opening of the chloride ion channel and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of glutamate, which is the main excitatory neurotransmitter in the central nervous system. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has also been shown to increase the release of dopamine, which is involved in reward and motivation. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has also been shown to decrease the activity of the sympathetic nervous system, which is involved in the fight-or-flight response.

Advantages and Limitations for Lab Experiments

(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has several advantages for lab experiments. It is highly potent and selective for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone is also stable and can be easily synthesized in large quantities. However, (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which makes it difficult to study its long-term effects. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone also has some potential side effects, such as sedation and cognitive impairment, which need to be taken into account when designing experiments.

Future Directions

There are several future directions for research on (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone. One area of research is to study its potential therapeutic applications in the treatment of anxiety, depression, epilepsy, and addiction. Another area of research is to study its mechanism of action in more detail, including its effects on different subtypes of the GABA-A receptor and its interactions with other neurotransmitter systems. Future research could also focus on developing more stable and selective analogs of (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone that could be used for long-term studies and potential clinical applications.

Synthesis Methods

(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 1-aminocyclohexane in the presence of a base. The resulting intermediate is then reacted with 2,4-dimethoxybenzaldehyde in the presence of a reducing agent to yield (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone. This synthesis method has been optimized to yield high purity and yield of (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone.

Scientific Research Applications

(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to possess anxiolytic, sedative, and anticonvulsant properties. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has been tested in animal models of anxiety, depression, and epilepsy, and has shown promising results. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce withdrawal symptoms in animal models of opioid and alcohol addiction.

properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO3/c1-25-18-10-11-19(20(13-18)26-2)21(24)23-12-4-3-5-16(14-23)15-6-8-17(22)9-7-15/h6-11,13,16H,3-5,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHDQWJPWMUZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone

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